Lipophilicity (LogP) Comparison: Balanced Hydrophobicity for Enhanced Membrane Permeability vs. Methyl and Unsubstituted Analogs
Ethyl 3-aminoisoxazole-5-carboxylate exhibits an XLogP3 of 0.6, positioning it between the more hydrophilic methyl ester analog (LogP 0.0434) and the more hydrophobic ethyl isoxazole-5-carboxylate lacking the 3-amino group (LogP 0.851). This intermediate lipophilicity is advantageous for achieving balanced membrane permeability while maintaining aqueous solubility, a critical factor in drug discovery programs where both properties must be optimized [1][2].
| Evidence Dimension | Lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | 0.6 (XLogP3) |
| Comparator Or Baseline | Methyl 3-aminoisoxazole-5-carboxylate: 0.0434 (LogP); Ethyl isoxazole-5-carboxylate: 0.851 (LogP) |
| Quantified Difference | ΔLogP = +0.556 vs. methyl analog; ΔLogP = -0.251 vs. non-amino analog |
| Conditions | Calculated using XLogP3 and LogP algorithms |
Why This Matters
In lead optimization, a LogP shift of 0.5–1.0 can alter membrane permeability by an order of magnitude, directly impacting oral bioavailability and target engagement.
- [1] Kuujia. Cas no 203586-94-1 (Ethyl 3-aminoisoxazole-5-carboxylate). Computed Properties: XLogP3 0.6. View Source
- [2] Chemsrc. Ethyl isoxazole-5-carboxylate (CAS 173850-41-4). LogP 0.85130. View Source
